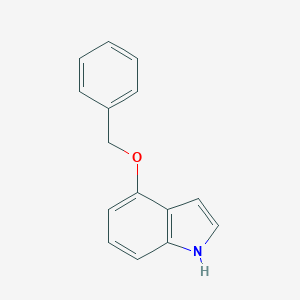

4-Benzyloxyindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFVSIDBFJPKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174155 | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20289-26-3 | |

| Record name | 4-Benzyloxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20289-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20289-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylmethoxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxyindole (CAS: 20289-26-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxyindole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a key intermediate in the development of novel therapeutic agents.

Core Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its core properties are summarized below, providing a foundational understanding of its chemical nature.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 20289-26-3 | [General Knowledge] |

| Molecular Formula | C₁₅H₁₃NO | [General Knowledge] |

| Molecular Weight | 223.27 g/mol | [General Knowledge] |

| Appearance | Off-white to pale yellow crystalline solid | [General Knowledge] |

| Melting Point | 57-62 °C | [General Knowledge] |

| Boiling Point | ~411.6 °C (estimated) | [General Knowledge] |

| Solubility | Soluble in organic solvents such as chloroform, DMSO, and methanol (B129727). Sparingly soluble in water. | [General Knowledge] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral data based on its chemical structure and publicly available information on related compounds.

| Spectroscopic Data | Predicted/Typical Values |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.1 (br s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-6.5 (m, 5H, indole (B1671886) ring H), 5.1 (s, 2H, OCH₂) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~153 (C-O), ~137 (quaternary C of benzyl), ~136, ~128, ~127 (indole and benzyl (B1604629) C-H), ~122, ~105, ~102, ~100 (indole C-H), ~70 (OCH₂) |

| IR (KBr) ν (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O ether stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 223, significant fragments at m/z 91 (tropylium ion), m/z 132 (indole moiety after loss of benzyl group) |

Synthesis of this compound

A well-established and high-yield synthesis of this compound is the Batcho-Leimgruber indole synthesis, a modification of the Fischer indole synthesis. This multi-step process provides a reliable route to the target compound.

Experimental Protocol: Batcho-Leimgruber Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

-

A mixture of 2-methyl-3-nitrophenol (B1294317) (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF, 800 mL) is heated at 90°C for 3 hours.

-

The majority of DMF is removed under reduced pressure.

-

The residue is poured into 1 N sodium hydroxide (B78521) (400 mL) and extracted with diethyl ether (3 x 800 mL).

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to yield a yellowish solid.

-

Recrystallization from methanol affords 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add N,N-dimethylformamide dimethyl acetal (B89532) (0.84 mol) and pyrrolidine (B122466) (0.84 mol).

-

The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.

-

After cooling, volatile components are removed in vacuo.

-

The resulting red residue is dissolved in a mixture of methylene (B1212753) chloride (200 mL) and methanol (1.6 L).

-

The solution is concentrated and then cooled to 5°C to induce crystallization.

-

The red crystals of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene are collected by filtration.

Step 3: Reductive Cyclization to this compound

-

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a 1:1 mixture of THF and methanol (2 L total) at 30°C under nitrogen, add Raney nickel (10 mL).

-

Add 85% hydrazine (B178648) hydrate (B1144303) (0.75 mol) dropwise. Vigorous gas evolution will be observed.

-

Maintain the reaction temperature between 45 and 50°C. Additional portions of hydrazine hydrate are added after 30 and 60 minutes.

-

After the reaction is complete, the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: toluene-cyclohexane mixtures).

-

Crystallization from toluene-cyclohexane yields this compound as white prisms.

Synthesis Workflow

Caption: Batcho-Leimgruber synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, and the benzyloxy group at the 4-position provides a handle for further functionalization or acts as a key pharmacophoric element.

Serotonin (B10506) Receptor Ligands

This compound is a known serotonin receptor binding agent.[1] Derivatives of this compound have been investigated for their potential to modulate serotonergic signaling, which is implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and pain. The development of selective serotonin reuptake inhibitors (SSRIs) is one area where this scaffold has been explored.[2]

Signaling Pathway Interaction

As a ligand for serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), this compound and its derivatives can influence downstream signaling cascades. The binding of a ligand to a serotonin receptor can initiate a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent modulation of second messenger systems like cyclic AMP (cAMP) and inositol (B14025) phosphates.

References

In-depth Technical Guide: Physicochemical Properties of 4-Benzyloxyindole

This guide provides essential physicochemical data for 4-Benzyloxyindole, a key intermediate in pharmaceutical and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting the core data in a structured and easily accessible format.

Physicochemical Data

This compound, also known as 4-phenylmethoxy-1H-indole, is a substituted aromatic heterocyclic compound.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [1] |

| CAS Number | 20289-26-3 | [1] |

| Appearance | Yellowish crystalline powder | [1] |

| Melting Point | 56 - 62 °C | [1] |

| Purity | ≥ 98% |

Structural Representation

To visualize the logical relationship of its constituent parts, the molecular formula can be broken down into its core components.

This technical summary provides a concise overview of the key physicochemical properties of this compound, essential for its application in research and development.

References

An In-depth Technical Guide to the Physical Properties of 4-Benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyindole, also known as 4-phenylmethoxy-1H-indole, is a versatile heterocyclic organic compound with the chemical formula C15H13NO.[1] It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its structure, featuring a benzyl (B1604629) ether moiety on the indole (B1671886) scaffold, imparts unique solubility and reactivity characteristics that are highly valued in medicinal chemistry and organic synthesis.[1] This compound is instrumental in the development of novel pharmaceuticals, particularly in cancer research where it has been identified as a promising lead compound.[1] Additionally, it is used in the synthesis of dyes and agrochemicals.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and its role in synthetic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical data for this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source |

| Molecular Formula | C15H13NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | 56 - 62 °C | [1][2][3] |

| Boiling Point | 364.56°C (rough estimate) | [3] |

| Appearance | Yellowish crystalline powder, Beige to Brown Solid, or White prisms | [1][2][3] |

| Purity | ≥ 98% (HPLC or GC) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) | [3] |

| Storage Conditions | Store at 0-8°C or 4°C; Sealed in dry, Room Temperature | [1][3][4] |

| CAS Number | 20289-26-3 | [1] |

| InChI Key | LJFVSIDBFJPKLD-UHFFFAOYSA-N | [3] |

Detailed Physical Characteristics

Appearance this compound is typically described as a yellowish crystalline powder.[1] It has also been reported as a beige to brown solid and as white prisms, likely depending on the purity and crystalline form.[2][3]

Melting Point The melting point of this compound is consistently reported in the range of 56°C to 62°C.[1][2][3] Specific literature values include 57-61°C and 60-62°C.[2][3] This relatively sharp melting range is indicative of a compound with good purity.

Boiling Point A rough estimate for the boiling point of this compound is 364.56°C.[3] It is important to note that this is a calculated value and not an experimentally determined one.

Solubility this compound exhibits slight solubility in polar organic solvents such as methanol, as well as in dimethyl sulfoxide (B87167) (DMSO) and chloroform.[3] The benzyloxy group, while containing a polar ether linkage, also possesses a large nonpolar aromatic ring, which influences its solubility profile. Its solubility in water is limited due to the hydrophobic indole and benzyl groups.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis and Purification of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound.[2][3]

-

Reaction Setup : To a stirred solution of 162.2 g (0.50 mol) of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in 1 L of tetrahydrofuran (B95107) (THF) and 1 L of methanol at 30°C under a nitrogen atmosphere, add 10 mL of Raney nickel.

-

Hydrazine (B178648) Addition : Slowly add 44 mL (0.75 mol) of 85% hydrazine hydrate (B1144303). Vigorous gas evolution will be observed. The solution color will change from red to dark brown within 10 minutes, and the temperature will rise to approximately 46°C.

-

Maintaining the Reaction : Add two additional 44 mL portions of 85% hydrazine hydrate at 30-minute and 1-hour intervals after the initial addition. Maintain the reaction temperature between 45 and 50°C using a water bath for the duration of the additions and for 2 hours following the final addition.

-

Workup : After the reaction is complete, filter the mixture and evaporate the filtrate. Dry the resulting reddish residue by co-evaporation with 500 mL of toluene (B28343).[2][3]

-

Purification by Column Chromatography : Dissolve the crude residue (approx. 118.5 g) in about 1 L of a toluene-cyclohexane (1:1) mixture. Apply this solution to a silica (B1680970) gel column (500 g, 70–230 mesh) prepared with the same solvent system.

-

Elution : Elute the column with 6.0 L of toluene–cyclohexane (B81311) (1:1), followed by 3 L of toluene–cyclohexane (1:2). This should afford approximately 108.3 g of a white solid.[2][3]

-

Recrystallization : Crystallize the white solid from a mixture of 150 mL of toluene and 480 mL of cyclohexane to yield pure this compound as white prisms.[2][3]

Melting Point Determination

The melting point of an organic solid can be determined using a standard melting point apparatus.[6]

-

Sample Preparation : Place a small amount of the dried, crystalline this compound into a capillary tube, sealed at one end.

-

Apparatus Setup : Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating : Heat the block at a controlled rate. As the temperature approaches the expected melting point, reduce the heating rate to allow for accurate observation.

-

Observation : Record the temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid. This range is the melting point.[6][7]

Solubility Assessment

A qualitative assessment of solubility can be performed as follows.[8]

-

Solvent Addition : In a small test tube, add approximately 0.5 mL of the chosen solvent (e.g., methanol, DMSO, chloroform, water).

-

Solute Addition : Add a small, measured amount of this compound to the solvent.

-

Observation : Agitate the mixture and observe whether the solid dissolves completely, partially, or not at all at room temperature. Note if the substance is miscible or immiscible.[8]

-

Heating (Optional) : If the compound is not soluble at room temperature, gently heat the mixture to observe if solubility increases with temperature.

Applications in Synthetic Pathways

This compound is a key starting material for the synthesis of more complex molecules. Its utility as a reactant is highlighted in the preparation of various biologically active compounds.[4]

Caption: Role of this compound as a versatile reactant in synthesis.

Synthetic Workflow Overview

The multi-step synthesis of this compound itself involves several key transformations, starting from more readily available precursors. This workflow illustrates a common synthetic route.

Caption: A typical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-benzyloxyindole, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in areas such as formulation design, reaction optimization, and shelf-life determination.

Physicochemical Properties of this compound

This compound is a yellowish crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | 56 - 62 °C | [1] |

| Appearance | Yellowish crystalline powder | [1] |

| CAS Number | 20289-26-3 | [1] |

Solubility Profile

Qualitative Solubility:

Based on available information, this compound is soluble in methanol (B129727).[2] Its use in synthesis and purification procedures also suggests solubility in solvents like toluene (B28343) and cyclohexane.[3] A structurally similar compound, 4-benzyloxyaniline, exhibits moderate solubility in polar solvents like ethanol (B145695) and methanol, and higher solubility in non-polar solvents such as benzene (B151609) and toluene.[4] This suggests a similar trend for this compound.

Hypothetical Quantitative Solubility Data:

The following table presents a hypothetical summary of the solubility of this compound in a range of common solvents at ambient temperature. This data is illustrative and intended to provide a framework for how such information would be presented. Actual experimental determination is necessary for precise values.

| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) | Classification |

| Water | Aqueous | < 0.1 | Practically Insoluble |

| Methanol | Polar Protic | 20 - 50 | Soluble |

| Ethanol | Polar Protic | 15 - 40 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |

| Acetonitrile | Polar Aprotic | 10 - 30 | Soluble |

| Acetone | Polar Aprotic | 30 - 60 | Freely Soluble |

| Toluene | Non-polar | 50 - 100 | Freely Soluble |

| Cyclohexane | Non-polar | 5 - 15 | Sparingly Soluble |

Stability Profile and Potential Degradation Pathways

Several sources indicate that this compound should be stored at low temperatures (0-8°C or 4°C) and protected from light and air, suggesting potential thermal, photolytic, and oxidative instability.[1][5][6]

Potential Degradation Pathways:

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and studies on related indole (B1671886) derivatives. The primary sites for degradation are likely the indole ring and the benzylic ether linkage.

-

Oxidative Degradation: The indole nucleus is susceptible to oxidation, which can lead to the formation of various products, including oxindoles and isatins, through hydroxylation at the 2- and 3-positions of the indole ring.[7] The benzylic ether linkage can also be a target for oxidation.

-

Hydrolytic Degradation (Acidic/Basic Conditions): The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 4-hydroxyindole (B18505) and benzyl (B1604629) alcohol.

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring system.

A proposed logical workflow for investigating these degradation pathways is presented below.

Figure 1. A logical workflow for the investigation of this compound degradation pathways.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure undissolved solid remains to confirm saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

HPLC-UV/DAD and LC-MS systems

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., UV lamp).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Use LC-MS to identify the mass of the degradation products for structural elucidation.

A diagram illustrating the workflow for a stability-indicating HPLC method development is provided below.

Figure 2. Workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

This compound is a valuable research chemical with solubility characteristics that favor its use in organic synthesis. While it is generally stable under recommended storage conditions, this guide highlights its potential susceptibility to degradation under stress conditions. The provided experimental protocols offer a framework for researchers to quantitatively determine its solubility in specific solvent systems and to perform comprehensive stability assessments. It is strongly recommended that researchers conduct these studies to ensure the quality and reliability of their work, particularly in the context of drug development where such data is a regulatory requirement. Further studies are warranted to establish a definitive quantitative solubility and degradation profile for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 20289-26-3 | TCI AMERICA [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. goldbio.com [goldbio.com]

- 6. labproinc.com [labproinc.com]

- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzyloxyindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxyindole is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining an indole (B1671886) nucleus with a protective benzyl (B1604629) group, make it a valuable precursor for a wide range of biologically active molecules. This document provides an in-depth overview of this compound, including its chemical synonyms and identifiers, detailed experimental protocols for its synthesis, and its applications in the development of novel therapeutic agents. While quantitative biological data for this compound itself is limited in publicly available literature, this guide presents data for closely related derivatives to highlight its potential in medicinal chemistry.

Chemical Identity and Synonyms

This compound is known by several alternative names and chemical identifiers, which are crucial for accurate database searches and procurement.

| Identifier Type | Value | Reference |

| Systematic Name | 4-(Benzyloxy)-1H-indole | [1][2] |

| CAS Number | 20289-26-3 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [1][2] |

| Synonyms | 4-Benzyloxy-1H-indole, NSC 92539, 4-(Phenylmethoxy)-1H-indole | [1][2] |

| PubChem CID | 88465 | [1] |

| MDL Number | MFCD00047200 | [1] |

Experimental Protocols

Synthesis of this compound

A robust and high-yield synthesis of this compound has been well-documented.[1] The following protocol is adapted from a literature procedure.[1]

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

-

A mixture of 2-methyl-3-nitrophenol (B1294317) (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is stirred and heated at 90°C for 3 hours.

-

The majority of the DMF is removed under reduced pressure using a rotary evaporator.

-

The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide (B78521) and extracted three times with 800 mL of ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to yield 6-benzyloxy-2-nitrotoluene as a yellowish solid.

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (B89532) (102.5 g, 0.84 mol) and pyrrolidine (B122466) (59.8 g, 0.84 mol).

-

The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then cooled to room temperature.

-

Volatile components are removed on a rotary evaporator. The red residue is dissolved in 200 mL of methylene (B1212753) chloride and 1.60 L of methanol (B129727).

-

The solution is concentrated to approximately 1.40 L on a steam bath and then cooled to 5°C to yield the product.

Step 3: Reductive Cyclization to this compound

-

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, add 10 mL of Raney nickel followed by 44 mL (0.75 mol) of 85% hydrazine (B178648) hydrate (B1144303).

-

A vigorous evolution of gas will be observed, and the solution color will turn from red to dark brown within 10 minutes, with the temperature rising to approximately 46°C.

-

An additional 44 mL of 85% hydrazine hydrate is added after 30 minutes and again 1 hour later. The temperature is maintained between 45 and 50°C with a water bath during the reaction and for 2 hours after the final addition.

-

After cooling to room temperature, the catalyst is removed by filtration through Celite and washed with methylene chloride.

-

The filtrate is evaporated, and the residue is dried by co-evaporation with toluene.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a toluene-cyclohexane (1:1) eluent, followed by crystallization from toluene-cyclohexane to afford this compound as white prisms.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of various classes of compounds with potential therapeutic applications.[3]

Biological Activity of Related Indole Derivatives

Anticancer Activity

A study on platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid revealed significant anticancer activity.[4][5] The GI₅₀ values for one of the most potent complexes, 56-5B3A , are presented below.

| Cell Line | Cancer Type | GI₅₀ (nM) |

| HT29 | Colon | 1.2 ± 0.1 |

| A2780 | Ovarian | 1.5 ± 0.2 |

| ADDP | Ovarian (Cisplatin-resistant) | 2.0 ± 0.3 |

| HCT116 | Colon | 3.5 ± 0.5 |

| U87 | Glioblastoma | 150 ± 20 |

Data represents the activity of a platinum complex containing a 5-benzyloxyindole (B140440) derivative, not this compound itself.

Antimicrobial and Antifungal Activity

Derivatives of benzyloxyindole have shown promising activity against microbial and fungal pathogens. For instance, 7-benzyloxyindole (B21248) was found to effectively inhibit biofilm formation of Candida albicans at a concentration of 0.02 mM (4.5 µg/ml) without affecting the growth of planktonic cells.[6] This suggests a potential antivirulence mechanism.

Conclusion

This compound is a valuable and versatile chemical entity for synthetic and medicinal chemists. Its established synthesis provides a reliable route to this important building block. While direct biological activity data for this compound is sparse, the demonstrated potent activities of its close derivatives in anticancer and antifungal applications underscore the significance of the benzyloxyindole scaffold in the design and development of new therapeutic agents. Further investigation into the direct biological profile of this compound and the expansion of its use in the synthesis of novel compound libraries are warranted to fully exploit its potential in drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 4-Benzyloxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxyindole has emerged as a pivotal scaffold in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It further delves into its significant applications in the development of therapeutic agents, including apoptosis inducers, cannabinoid receptor 2 (CB2) ligands, hepatitis C virus (HCV) NS3/4A protease inhibitors, and neuroprotective agents. Detailed experimental protocols for its synthesis and the synthesis of key derivatives are provided, alongside a quantitative summary of its physicochemical properties. Signaling pathways associated with the biological activities of its derivatives are visually represented through detailed diagrams.

Discovery and Historical Context

This compound, while a seemingly simple molecule, was first prepared relatively recently. Its initial synthesis was achieved in a modest overall yield through the Reissert indole (B1671886) synthesis . This classical method involves the condensation of 6-benzyloxy-2-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to form the indole-2-carboxylate, which is then hydrolyzed and decarboxylated to yield this compound.

A more efficient and widely adopted method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis . This robust and high-yielding procedure has become the preferred route for both laboratory and industrial-scale production. The development of this synthesis was a significant milestone, as it made this compound and its derivatives more accessible for research and development, fueling its exploration in various therapeutic areas.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | 57-61 °C | [2] |

| CAS Number | 20289-26-3 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

Synthetic Methodologies: Experimental Protocols

Detailed experimental protocols for the two primary methods of synthesizing this compound are provided below.

Leimgruber-Batcho Indole Synthesis

This synthesis proceeds in two main stages: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(6-benzyloxy-2-nitrophenyl)vinylamine

-

Reactants: 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and pyrrolidine.

-

Procedure: A solution of 6-benzyloxy-2-nitrotoluene in dimethylformamide (DMF) is treated with DMF-DMA and pyrrolidine. The mixture is heated to reflux (approximately 110-120 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the volatile components are removed under reduced pressure to yield the crude enamine, which often appears as a reddish-brown solid or oil. This intermediate can be purified by recrystallization or used directly in the next step.[2]

Step 2: Reductive Cyclization to this compound

-

Reactants: (E)-N,N-Dimethyl-2-(6-benzyloxy-2-nitrophenyl)vinylamine, a reducing agent (e.g., Raney nickel and hydrazine (B178648) hydrate, or palladium on carbon with hydrogen gas).

-

Procedure: The crude enamine is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol. To this solution, a catalytic amount of Raney nickel is added, followed by the careful, portion-wise addition of hydrazine hydrate. The reaction is exothermic and is typically maintained at a controlled temperature (e.g., 40-50 °C). The progress of the reduction and cyclization is monitored by TLC. Upon completion, the catalyst is filtered off, and the filtrate is concentrated. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford this compound as a white solid.[2]

Reissert Indole Synthesis

This method, while historically significant, is often lower yielding than the Leimgruber-Batcho synthesis.

Step 1: Condensation of 6-Benzyloxy-2-nitrotoluene with Diethyl Oxalate

-

Reactants: 6-Benzyloxy-2-nitrotoluene, diethyl oxalate, and a strong base (e.g., potassium ethoxide in ethanol).

-

Procedure: 6-Benzyloxy-2-nitrotoluene is treated with diethyl oxalate in the presence of a strong base like potassium ethoxide in anhydrous ethanol. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation, forming ethyl 2-(6-benzyloxy-2-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization and Decarboxylation

-

Reactants: Ethyl 2-(6-benzyloxy-2-nitrophenyl)-2-oxoacetate, a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation).

-

Procedure: The intermediate from the first step is subjected to reductive cyclization. A common method involves using zinc dust in glacial acetic acid, which reduces the nitro group to an amine, followed by spontaneous cyclization to form the indole ring. This initially yields the indole-2-carboxylic acid derivative. Subsequent heating of this intermediate leads to decarboxylation, affording this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for a variety of pharmacologically active compounds.

Apoptosis Inducers for Cancer Therapy

This compound is a key precursor in the synthesis of 4-aryl-4H-chromenes, a class of compounds that have demonstrated potent anticancer activity by inducing apoptosis in cancer cells.

Experimental Workflow: Synthesis of 4-Aryl-4H-Chromenes

Figure 1. Synthesis of 4-Aryl-4H-Chromenes.

These chromene derivatives induce apoptosis through the intrinsic pathway, which involves the activation of a cascade of caspases.

Signaling Pathway: Caspase Activation Cascade in Apoptosis

Figure 2. Intrinsic Apoptosis Pathway.

Cannabinoid Receptor 2 (CB2) Ligands

This compound is a valuable starting material for the synthesis of selective CB2 receptor ligands. These ligands are being investigated for their therapeutic potential in treating inflammatory and neuropathic pain, as well as various neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor activation.

Signaling Pathway: CB2 Receptor (Gαi-coupled) Activation

Figure 3. CB2 Receptor Signaling Pathway.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The indole nucleus is a common feature in many HCV NS3/4A protease inhibitors. This compound provides a scaffold for the development of potent inhibitors of this viral enzyme, which is crucial for the replication of the hepatitis C virus.

Logical Relationship: HCV Polyprotein Processing by NS3/4A Protease

Figure 4. Role of NS3/4A Protease in HCV Replication.

Neuroprotective Agents

Derivatives of this compound, such as certain benzyloxy benzamides, have shown promise as neuroprotective agents. These compounds can disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is implicated in excitotoxic neuronal damage following events like ischemic stroke.

Signaling Pathway: Disruption of the nNOS-PSD95 Interaction

Figure 5. Neuroprotective Mechanism of Action.

Conclusion

This compound has transitioned from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its efficient synthesis via the Leimgruber-Batcho method has unlocked its potential as a versatile precursor for a wide range of therapeutic agents. The continued exploration of this compound and its derivatives promises to yield novel drug candidates for the treatment of cancer, inflammatory diseases, viral infections, and neurological disorders. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties and biological potential of this important indole derivative.

References

The Core Reactivity of 4-Benzyloxyindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyindole is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of the electron-rich indole (B1671886) nucleus, coupled with the benzyloxy protecting group at the 4-position, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of a wide range of biologically active molecules and complex organic structures. This technical guide provides a comprehensive overview of the fundamental reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate its application in research and drug development.

The indole ring system is known for its propensity to undergo electrophilic substitution, primarily at the C3-position, due to the high electron density of the pyrrole (B145914) ring. The nitrogen atom can also act as a nucleophile, allowing for various N-functionalization reactions. Furthermore, the indole core can be halogenated, providing handles for a variety of metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The benzyloxy group at the 4-position serves as a protecting group for the hydroxyl functionality, which can be readily removed under specific conditions to reveal the corresponding 4-hydroxyindole (B18505) derivative. Understanding these core reactions is crucial for the strategic design and synthesis of novel indole-based compounds.

Electrophilic Substitution Reactions

The indole nucleus is highly susceptible to electrophilic attack, with the C3-position being the most reactive site. The benzyloxy group at the C4-position does not significantly alter this inherent reactivity. Common electrophilic substitution reactions of this compound include the Vilsmeier-Haack reaction, the Mannich reaction, and Friedel-Crafts acylation.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of this compound, the reaction with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) proceeds smoothly at the C3-position to yield This compound-3-carboxaldehyde (B112921). This aldehyde is a key intermediate for the synthesis of various bioactive molecules.

Reaction Pathway:

Caption: Vilsmeier-Haack formylation of this compound.

Quantitative Data:

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

| This compound | POCl₃, DMF | Dichloromethane (B109758) | 0 °C to rt | 2 h | ~90% | General Procedure |

Experimental Protocol: Synthesis of this compound-3-carboxaldehyde

-

To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 5.0 mL) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 mL, 1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (2.23 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol (B145695) to afford this compound-3-carboxaldehyde as a crystalline solid.[1]

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the C3-position of the indole ring. The reaction of this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), in a suitable solvent like acetic acid, yields the corresponding gramine (B1672134) derivative, 4-benzyloxygramine (B27843).[2][3] This product is a valuable synthetic intermediate that can be further elaborated.

Reaction Pathway:

Caption: Mannich reaction of this compound.

Quantitative Data:

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

| This compound | Formaldehyde, Dimethylamine | Acetic Acid | 50 °C | Overnight | 70-75% | [4] |

Experimental Protocol: Synthesis of 4-Benzyloxygramine

-

To a solution of this compound (2.23 g, 10 mmol) in glacial acetic acid (20 mL), add a 40% aqueous solution of dimethylamine (1.25 mL, 11 mmol) and a 37% aqueous solution of formaldehyde (0.8 mL, 11 mmol).

-

Stir the reaction mixture at room temperature for 1 hour and then heat at 50 °C overnight.[4]

-

Cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium hydroxide (B78521) (2 M) until the pH is basic.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude 4-benzyloxygramine can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[2][3][4]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C3-position of this compound. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6][7][8]

Reaction Pathway:

Caption: Friedel-Crafts acylation of this compound.

Quantitative Data:

| Reactant | Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| This compound | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to rt | 30 min | Good | [5] |

Experimental Protocol: Synthesis of 3-Acetyl-4-benzyloxyindole

-

To a stirred suspension of anhydrous aluminum chloride (1.47 g, 11 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add acetyl chloride (0.78 mL, 11 mmol) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of this compound (2.23 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[5]

N-Functionalization Reactions

The nitrogen atom of the indole ring in this compound is nucleophilic and can be functionalized through various reactions, most notably N-alkylation and N-arylation.

N-Alkylation

N-alkylation of this compound is typically achieved by deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide.

Reaction Pathway:

Caption: N-Alkylation of this compound.

Quantitative Data:

| Reactant | Base | Alkylating Agent | Solvent | Temperature | Time | Yield | Reference |

| Indole (general) | NaH | Benzyl (B1604629) chloride | HMPA | 0 °C to rt | 8-15 h | 95% | [9] |

Experimental Protocol: Synthesis of 1-Methyl-4-benzyloxyindole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous DMF (20 mL) at 0 °C, add a solution of this compound (2.23 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the indolide anion.

-

Cool the mixture to 0 °C and add methyl iodide (0.69 mL, 11 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the indole nitrogen and an aryl halide, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.[10][11][12]

Reaction Pathway:

Caption: Buchwald-Hartwig N-arylation of this compound.

Quantitative Data for a General Indole N-Arylation:

| Indole | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield | Reference |

| Indole | 4-Chlorotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 80 °C | 2-4 h | 95% | [13] |

Experimental Protocol: Synthesis of 1-Phenyl-4-benzyloxyindole

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., XPhos, 0.06 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the tube with argon.

-

Add a solution of this compound (1.0 mmol) and bromobenzene (B47551) (1.1 mmol) in anhydrous toluene (5 mL).

-

Heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

To perform metal-catalyzed cross-coupling reactions, this compound must first be halogenated, typically at the C3-position, to provide a suitable handle for reactions like Suzuki, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide, catalyzed by a palladium complex. A 3-halo-4-benzyloxyindole can be coupled with a boronic acid to introduce a variety of substituents.

Reaction Pathway:

Caption: Suzuki-Miyaura coupling of a 3-halo-4-benzyloxyindole.

Quantitative Data for a General Suzuki Coupling:

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

| Bromobenzene | Phenylboronic acid | PdCl₂(dppf) | 2 M Na₂CO₃ | Toluene/Dioxane | 85 °C | 4 h | High | [14] |

Experimental Protocol: Synthesis of 3-Phenyl-4-benzyloxyindole

-

To a mixture of 3-bromo-4-benzyloxyindole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture such as toluene/ethanol/water (4:1:1, 5 mL), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

De-gas the mixture and heat under an inert atmosphere at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. A 3-halo-4-benzyloxyindole can be reacted with an alkene like styrene (B11656) to introduce a vinyl group.

Reaction Pathway:

Caption: Heck coupling of a 3-halo-4-benzyloxyindole.

Quantitative Data for a General Heck Coupling:

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 °C | 2 h | 95% | General Procedure |

Experimental Protocol: Synthesis of 3-Styryl-4-benzyloxyindole

-

In a sealed tube, combine 3-iodo-4-benzyloxyindole (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., triethylamine (B128534), 1.5 mmol) in an anhydrous solvent such as DMF (5 mL).

-

De-gas the mixture and heat at 100 °C for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][15] This reaction can be used to introduce an alkynyl group at the C3-position of a 3-halo-4-benzyloxyindole.

Reaction Pathway:

Caption: Sonogashira coupling of a 3-halo-4-benzyloxyindole.

Quantitative Data for a General Sonogashira Coupling:

| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temperature | Time | Yield | Reference | |---|---|---|---|---|---|---|---|---| | Iodobenzene | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | CuI | Et₃N | rt | 2 h | 95% |[16] |

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-4-benzyloxyindole

-

To a solution of 3-iodo-4-benzyloxyindole (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent like triethylamine or THF/triethylamine, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

-

Stir the reaction mixture under an inert atmosphere at room temperature until the starting material is consumed.

-

Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[16]

Deprotection of the Benzyl Group

The benzyl ether in this compound can be cleaved to unveil the 4-hydroxyindole functionality. The most common method for this deprotection is catalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas is a clean and efficient method for the deprotection of benzyl ethers.[14][17]

Reaction Pathway:

Caption: Deprotection of this compound via catalytic hydrogenation.

Quantitative Data:

| Reactant | Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Time | Yield | Reference |

| 4-Benzyloxy-benzaldehyde | 10% Pd/C | H₂ | Methanol (B129727) | 1 atm | rt | 10 min | High | [17] |

Experimental Protocol: Synthesis of 4-Hydroxyindole

-

To a solution of this compound (2.23 g, 10 mmol) in a suitable solvent such as methanol or ethyl acetate (50 mL), add 10% palladium on carbon (10 wt% of the substrate).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxyindole, which can be purified by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its fundamental reactions, including electrophilic substitution at the C3-position, N-functionalization, and the ability to undergo metal-catalyzed cross-coupling reactions after halogenation, provide a rich platform for the construction of diverse and complex molecular architectures. The straightforward deprotection of the benzyl group further enhances its utility. The detailed protocols and reaction pathways provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling the efficient and strategic use of this compound in their synthetic endeavors, particularly in the field of drug discovery and development.

References

- 1. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. sctunisie.org [sctunisie.org]

- 12. researchgate.net [researchgate.net]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

- 17. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

The Multifaceted Biological Potential of 4-Benzyloxyindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-benzyloxyindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and neuroprotective potential of these compounds. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activities of this compound Derivatives

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins like Bcl-2 and the arrest of the cell cycle, preventing cancer cell proliferation.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) and the concentration required to cause 50% growth inhibition (GI50) are key metrics for quantifying anticancer potency.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Indole-based Bcl-2 Inhibitor U2 | MCF-7 (Breast) | MTT | 0.83 ± 0.11 | [1] |

| A549 (Lung) | MTT | 0.73 ± 0.07 | [1] | |

| MDA-MB-231 (Breast) | MTT | 5.22 ± 0.55 | [1] | |

| Indole-based Bcl-2 Inhibitor U3 | MCF-7 (Breast) | MTT | 1.17 ± 0.10 | [1] |

| A549 (Lung) | MTT | 2.98 ± 0.19 | [1] | |

| MDA-MB-231 (Breast) | MTT | 4.07 ± 0.35 | [1] | |

| Platinum(IV) Complex 56-5B3A | HT29 (Colon) | MTT | 0.0012 (GI50) | |

| U87 (Glioblastoma) | MTT | 0.009 (GI50) | ||

| MCF-7 (Breast) | MTT | 0.025 (GI50) | ||

| A2780 (Ovarian) | MTT | 0.008 (GI50) | ||

| H460 (Lung) | MTT | 0.003 (GI50) | ||

| A431 (Skin) | MTT | 0.006 (GI50) | ||

| DU145 (Prostate) | MTT | 0.005 (GI50) | ||

| BE2-C (Neuroblastoma) | MTT | 0.004 (GI50) | ||

| SJ-G2 (Glioblastoma) | MTT | 0.007 (GI50) | ||

| MIA (Pancreas) | MTT | 0.150 (GI50) | ||

| ADDP (Cisplatin-resistant Ovarian) | MTT | 0.012 (GI50) |

Signaling Pathways in Anticancer Activity

Bcl-2 Mediated Apoptosis: Many this compound derivatives exert their anticancer effects by targeting the Bcl-2 family of proteins. Bcl-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, prevents programmed cell death. By inhibiting Bcl-2, these derivatives allow the pro-apoptotic proteins Bax and Bak to initiate the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[2][3][4][5]

Cell Cycle Arrest at G1/S Phase: Another key mechanism is the induction of cell cycle arrest, often at the G1/S transition. This prevents the cancer cells from replicating their DNA and proceeding to mitosis. This is often achieved by modulating the levels of cyclin-dependent kinases (CDKs) and their inhibitors.[6][7][8][9]

Antimicrobial Activities of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Carbazole (B46965) Derivatives | Staphylococcus aureus | 32 | |

| Staphylococcus epidermidis | 32 | ||

| Escherichia coli | >64 | ||

| Pseudomonas aeruginosa | >64 | ||

| Candida albicans | >64 | ||

| Aspergillus flavus | >64 |

Note: While the provided data is for carbazole derivatives, it serves as a representative example of how antimicrobial data for indole (B1671886) derivatives is presented. More specific MIC values for this compound derivatives are an active area of research.

Neuroprotective Activities of this compound Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. This compound derivatives are being investigated for their potential to protect neurons from various insults, including oxidative stress, excitotoxicity, and protein aggregation.

Key neuroprotective mechanisms include:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that can damage neuronal cells.

-

Inhibition of Beta-Amyloid (Aβ) Aggregation: Preventing the formation of toxic Aβ plaques, a hallmark of Alzheimer's disease.[10][11][12][13][14]

-

Anti-inflammatory Effects: Reducing neuroinflammation, which is implicated in the pathogenesis of many neurodegenerative disorders.[15][16][17][18][19]

Due to the complex nature of neuroprotection, quantitative data is often presented as a percentage of neuroprotection in cellular models or as improvements in behavioral scores in animal models. Specific EC50 values for neuroprotection by this compound derivatives are still under extensive investigation.[20][21][22][23]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The foundational this compound scaffold can be synthesized through various methods. A common approach is the Leimgruber-Batcho indole synthesis.[24]

Procedure:

-

Preparation of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene: A mixture of 6-benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and pyrrolidine (B122466) is heated to afford the enamine intermediate.

-

Reductive Cyclization: The enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine (B178648) hydrate (B1144303) in a suitable solvent like a mixture of THF and methanol. The reaction mixture is heated to facilitate the cyclization and formation of the indole ring.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

This compound derivative stock solution

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[25][26][27][28]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC binding buffer

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Beta-Amyloid (Aβ) Aggregation Inhibition Assay

This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides.

Materials:

-

Aβ (1-42) peptide

-

Thioflavin T (ThT)

-

96-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Aβ Preparation: Prepare a solution of Aβ (1-42) in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Incubation: Incubate the Aβ solution with and without the this compound derivative at 37°C.

-

ThT Staining: At various time points, add ThT to the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates Aβ aggregation. The inhibitory effect of the compound is determined by the reduction in fluorescence compared to the control.

LPS-Induced Neuroinflammation Assay

This assay models neuroinflammation in vitro using microglial cells.

Materials:

-

Microglial cell line (e.g., BV-2)

-

Lipopolysaccharide (LPS)

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

Procedure:

-

Cell Treatment: Treat microglial cells with the this compound derivative for a specified time, followed by stimulation with LPS.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits. A reduction in NO and cytokine levels indicates an anti-inflammatory effect.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with their synthetic tractability, make them attractive candidates for further development. This technical guide provides a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. scispace.com [scispace.com]

- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G1/S transition - Wikipedia [en.wikipedia.org]

- 7. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]

- 8. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LPS-induced acute neuroinflammation, involving interleukin-1 beta signaling, leads to proteomic, cellular, and network-level changes in the prefrontal cortex of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 19. mdpi.com [mdpi.com]

- 20. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Spectroscopic Data of 4-Benzyloxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals